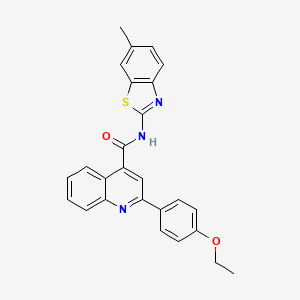
2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide, also known as EMBQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. EMBQ belongs to the class of quinolinecarboxamide derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用機序
The precise mechanism of action of 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. One study found that 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. By inhibiting Akt activity, 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has been found to exhibit a range of other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory. 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has also been found to exhibit antioxidant activity, which can help protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has also been found to exhibit low toxicity in animal studies, suggesting that it may be well-tolerated in humans. However, one limitation of using 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide. One area of interest is the development of new cancer therapies based on 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide or related compounds. Another potential direction is the investigation of 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide's anti-inflammatory and anti-microbial properties for the treatment of inflammatory diseases and infections. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide and to identify potential side effects or toxicity concerns.
合成法
The synthesis of 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide involves a multi-step process that includes the reaction of 4-ethoxyaniline with 2-bromoacetophenone to form 2-(4-ethoxyphenyl)-1-(2-bromoacetophenone)ethanone. This intermediate is then reacted with 6-methyl-2-mercaptobenzothiazole to form 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. Finally, the carboxylic acid derivative of this compound is obtained by reacting it with chloroacetyl chloride. The overall yield of this synthesis method is around 50%.
科学的研究の応用
2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition to its anti-cancer properties, 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has also been found to exhibit anti-inflammatory and anti-microbial activities, making it a promising candidate for the treatment of inflammatory diseases and infections.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-3-31-18-11-9-17(10-12-18)23-15-20(19-6-4-5-7-21(19)27-23)25(30)29-26-28-22-13-8-16(2)14-24(22)32-26/h4-15H,3H2,1-2H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGKHXKYRYWMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=C(S4)C=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5144501.png)
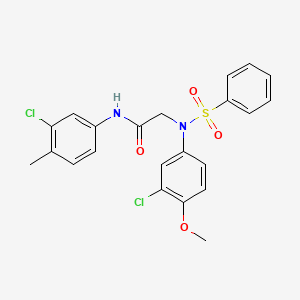
![5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5144517.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B5144524.png)
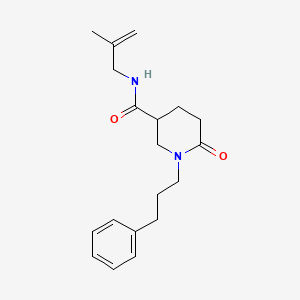
![N-(5-methyl-3-isoxazolyl)-4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5144536.png)
![2-(4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B5144538.png)
![N-cyclopentyl-5-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5144542.png)
![5-[(2-phenoxypropanoyl)amino]isophthalic acid](/img/structure/B5144553.png)
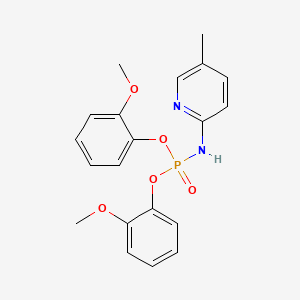

![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5144611.png)
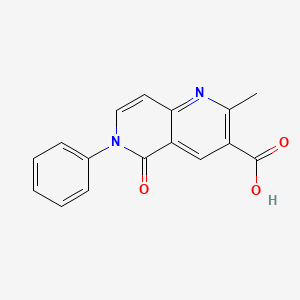
![7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5144626.png)